

# CENPB: A Promising Frontier in Cancer Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

CENPB Human Pre-designed
siRNA Set A

Cat. No.:

B15581411

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Centromere protein B (CENPB) is emerging as a significant molecule of interest in oncology. Primarily known for its structural role in centromere function and chromosome segregation, recent evidence increasingly points towards its dysregulation in various malignancies and its potential as a diagnostic, prognostic, and therapeutic biomarker. This technical guide provides a comprehensive overview of the current understanding of CENPB in cancer, detailing its expression across different tumor types, its association with clinical outcomes, and its involvement in key oncogenic signaling pathways. Furthermore, this document outlines detailed experimental protocols for the investigation of CENPB and presents visual workflows and pathways to aid in research and development.

#### Introduction to CENPB

CENPB is a well-characterized protein that binds to a specific 17-base pair DNA sequence, the CENPB box, found in the alpha-satellite DNA of centromeres. Its canonical function is crucial for the assembly of the kinetochore, a protein complex essential for the proper segregation of chromosomes during mitosis. Dysregulation of this process can lead to chromosomal instability, a hallmark of cancer. Beyond its structural role, emerging research has uncovered the involvement of CENPB in tumorigenesis, with aberrant expression levels linked to tumor



progression and patient prognosis in a variety of cancers, including breast, lung, gastric, and hepatocellular carcinomas.[1]

# **CENPB Expression and Prognostic Significance in Cancer**

The expression of CENPB is frequently altered in cancerous tissues compared to their normal counterparts. A growing body of evidence suggests that CENPB is predominantly overexpressed in a range of tumors. This overexpression often correlates with more aggressive tumor phenotypes and poorer patient outcomes.

## Quantitative Data on CENPB and Other CENP Family Members in Cancer

The following tables summarize the quantitative data on the expression and prognostic value of CENPB and other centromere proteins in various cancers. While direct quantitative data for CENPB is still emerging for some cancers, information on other CENP family members is included to provide a broader context of this protein family's role in oncology.

Table 1: Prognostic Value of CENPB Expression in Various Cancers

| Cancer<br>Type                  | Biomarke<br>r                   | No. of<br>Patients              | Hazard<br>Ratio<br>(95% CI)    | Survival<br>Metric                      | P-value | Referenc<br>e |
|---------------------------------|---------------------------------|---------------------------------|--------------------------------|-----------------------------------------|---------|---------------|
| Hepatocell<br>ular<br>Carcinoma | High<br>CENPB<br>mRNA           | 490                             | OS: 1.544<br>(1.153-<br>2.068) | Overall<br>Survival                     | 0.004   | [1]           |
| 490                             | RFS: 1.475<br>(1.041-<br>2.089) | Recurrenc<br>e-Free<br>Survival | 0.029                          | [1]                                     |         |               |
| Breast<br>Cancer                | High<br>CENPB<br>Expression     | N/A                             | Favorable<br>Prognosis         | Distant<br>Relapse-<br>Free<br>Survival | N/A     | [2][3]        |



Table 2: Diagnostic Value of CENPB mRNA in Hepatocellular Carcinoma

| Dataset  | AUC   | 95% CI | P-value | Reference |
|----------|-------|--------|---------|-----------|
| TCGA     | 0.777 | N/A    | <0.001  | [1]       |
| GSE54236 | 0.692 | N/A    | <0.001  | [1]       |
| GSE76427 | 0.720 | N/A    | <0.001  | [1]       |

Table 3: Overexpression and Prognostic Value of Other CENP Family Members in Various Cancers (for context)



| Cancer<br>Type             | Biomarke<br>r          | Fold<br>Change<br>(Tumor<br>vs.<br>Normal) | Hazard<br>Ratio<br>(95% CI)    | Survival<br>Metric  | P-value | Referenc<br>e |
|----------------------------|------------------------|--------------------------------------------|--------------------------------|---------------------|---------|---------------|
| Lung<br>Adenocarci<br>noma | High<br>CENPF<br>mRNA  | N/A                                        | OS: 1.720<br>(1.060-<br>2.770) | Overall<br>Survival | 0.022   | [4]           |
| High<br>CENPU<br>mRNA      | N/A                    | OS: 1.98<br>(1.55-2.54)                    | Overall<br>Survival            | <0.001              | [5]     |               |
| Breast<br>Cancer           | High<br>CENPA<br>mRNA  | 9.8                                        | N/A                            | N/A                 | <0.0001 | [6]           |
| High<br>CENPF<br>mRNA      | ≥ 5.3                  | OS: 1.61<br>(1.3-2)                        | Overall<br>Survival            | 1.3e-05             | [7]     |               |
| Low<br>CENPP<br>Expression | N/A                    | OS: 2.35<br>(1.30-4.23)                    | Overall<br>Survival            | 0.005               | [8]     |               |
| Gastric<br>Cancer          | High<br>CENP-I<br>mRNA | 5.24                                       | N/A                            | N/A                 | <0.001  | [9]           |
| High<br>CENP-A<br>mRNA     | >3                     | N/A                                        | N/A                            | <0.05               | [10]    |               |

## **CENPB** in Oncogenic Signaling Pathways

CENPB is implicated in the modulation of key signaling pathways that are fundamental to cancer development and progression. Understanding these interactions is critical for elucidating its role as a biomarker and a potential therapeutic target.



### PI3K/Akt/mTOR Pathway

In breast cancer, elevated expression of CENPB has been shown to affect chemotherapy response and prognosis through the upregulation of targets in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in many cancers.





Click to download full resolution via product page

Caption: CENPB's potential influence on the PI3K/Akt/mTOR signaling pathway.

### Wnt/β-catenin Pathway

While direct interaction between CENPB and the Wnt/β-catenin pathway is still under investigation, other centromere proteins have been linked to this critical developmental and oncogenic pathway. The Wnt pathway plays a crucial role in cell fate determination, proliferation, and migration. Its dysregulation is a key driver in several cancers, particularly colorectal cancer.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. High expression levels of centromere protein A plus upregulation of the phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin signaling pathway affect chemotherapy response and prognosis in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of CENPF is associated with progression and poor prognosis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centromere protein U expression promotes non-small-cell lung cancer cell proliferation through FOXM1 and predicts poor survival PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpressed kinetochore genes are used by cancer cells as genome destabilizers and transformation catalysts PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of CENPF correlates with poor prognosis and tumor bone metastasis in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. A nomogram based on CENPP expression for survival prediction in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centromere Protein I (CENP-I) Is Upregulated in Gastric Cancer, Predicts Poor Prognosis, and Promotes Tumor Cell Proliferation and Migration PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Centromere Protein-A (CENP-A) Expression Correlates with Progression and Prognosis in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CENPB: A Promising Frontier in Cancer Biomarker Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581411#cenpb-as-a-potential-cancer-biomarker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com